Cas no 81225-62-9 (N,N-dipropylphenothiazine-10-carboxamide)

N,N-dipropylphenothiazine-10-carboxamide 化学的及び物理的性質
名前と識別子
-
- N,N-dipropylphenothiazine-10-carboxamide
- N,N-dipropyl-10H-phenothiazine-10-carboxamide
- 81225-62-9
- STL064303
- Z111669414
- BDBM50308412
- CCG-355713
- F3035-1161
- SCHEMBL8428712
- N,N-Dipropyl-1''H-phenothiazine-1''-carboxamide
- CHEMBL589063
- AKOS000499526
- PD187121
-
- インチ: 1S/C19H22N2OS/c1-3-13-20(14-4-2)19(22)21-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3
- InChIKey: VELWLEWVSKZOLN-UHFFFAOYSA-N
- SMILES: C1=C2C(SC3=C(N2C(N(CCC)CCC)=O)C=CC=C3)=CC=C1
計算された属性
- 精确分子量: 326.14528450g/mol
- 同位素质量: 326.14528450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 48.8Ų
N,N-dipropylphenothiazine-10-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3035-1161-5mg |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3035-1161-2μmol |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F3035-1161-1mg |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F3035-1161-5μmol |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3035-1161-2mg |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F3035-1161-4mg |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3035-1161-3mg |
N,N-dipropyl-10H-phenothiazine-10-carboxamide |
81225-62-9 | 90%+ | 3mg |
$63.0 | 2023-11-21 |
N,N-dipropylphenothiazine-10-carboxamide 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
N,N-dipropylphenothiazine-10-carboxamideに関する追加情報
N,N-Dipropylphenothiazine-10-carboxamide (CAS No. 81225-62-9): A Comprehensive Overview
N,N-Dipropylphenothiazine-10-carboxamide (CAS No. 81225-62-9) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and material science. This compound, belonging to the phenothiazine family, is characterized by its unique molecular structure, which includes a carboxamide group and two propyl substituents. Its chemical formula is C19H22N2OS, and it exhibits a molecular weight of 326.45 g/mol. The compound's distinct properties make it a subject of interest for researchers exploring novel applications in pharmaceuticals, agrochemicals, and advanced materials.
The phenothiazine core of N,N-Dipropylphenothiazine-10-carboxamide is a tricyclic system consisting of two benzene rings fused to a central sulfur and nitrogen-containing ring. This structure is known for its electron-rich nature, which contributes to the compound's ability to participate in redox reactions and interact with biological targets. The addition of the carboxamide group at the 10-position and the two propyl chains on the nitrogen atoms further enhances its solubility and bioavailability, making it a promising candidate for drug development.
One of the most intriguing aspects of N,N-Dipropylphenothiazine-10-carboxamide is its potential therapeutic applications. Recent studies have explored its role as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. The compound's ability to cross the blood-brain barrier and interact with specific receptors has sparked interest in its use for treating conditions such as Parkinson's disease and schizophrenia. Additionally, its antioxidant properties have been investigated for their potential to mitigate oxidative stress, a key factor in aging and neurodegenerative diseases.
In the realm of material science, N,N-Dipropylphenothiazine-10-carboxamide has shown promise as a building block for organic electronic devices. Its conjugated system and redox-active nature make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications. Researchers are particularly interested in its ability to form stable charge-transfer complexes, which could lead to the development of more efficient and durable electronic materials.
The synthesis of N,N-Dipropylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine with propyl bromide or propyl chloride in the presence of a base, followed by the introduction of the carboxamide group via acylation. The process requires careful control of reaction conditions to ensure high yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are employed to characterize the compound and confirm its structural integrity.
From a commercial perspective, N,N-Dipropylphenothiazine-10-carboxamide is available in limited quantities, primarily for research purposes. Its market demand is driven by academic institutions, pharmaceutical companies, and material science laboratories. The compound's price varies depending on purity and supplier, with higher-grade samples commanding a premium. As interest in its applications grows, it is expected that production scales will increase, potentially leading to more competitive pricing and wider availability.
Safety and handling of N,N-Dipropylphenothiazine-10-carboxamide require standard laboratory precautions. While it is not classified as a hazardous substance, proper personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling the compound. It is recommended to work in a well-ventilated area and avoid inhalation or direct contact with skin. Storage should be in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Environmental considerations for N,N-Dipropylphenothiazine-10-carboxamide are still under investigation. Preliminary studies suggest that the compound is biodegradable under certain conditions, but its long-term environmental impact remains to be fully understood. Researchers are encouraged to follow best practices for chemical waste disposal to minimize any potential ecological effects.
Looking ahead, the future of N,N-Dipropylphenothiazine-10-carboxamide appears bright, with ongoing research uncovering new potential applications. Its versatility as a chemical building block and its unique physicochemical properties position it as a valuable tool for scientists across multiple disciplines. As the scientific community continues to explore its capabilities, it is likely that this compound will play an increasingly important role in the development of next-generation therapeutics and materials.
For researchers interested in working with N,N-Dipropylphenothiazine-10-carboxamide, it is essential to stay updated with the latest literature and patent filings. The compound's intellectual property landscape is evolving, with several patents covering its synthesis methods and specific applications. Collaborations between academia and industry may accelerate the translation of laboratory findings into practical solutions, benefiting various sectors from healthcare to renewable energy.
In conclusion, N,N-Dipropylphenothiazine-10-carboxamide (CAS No. 81225-62-9) represents a fascinating example of how molecular design can yield compounds with diverse and valuable properties. Its journey from a laboratory curiosity to a potentially transformative material underscores the importance of fundamental chemical research in addressing some of society's most pressing challenges. As our understanding of this compound deepens, so too will its impact on science and technology.
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